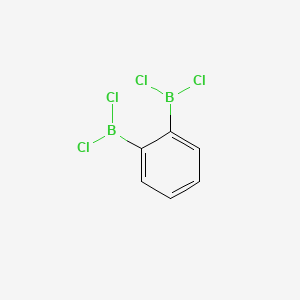

1,2-Bis(dichloroboryl)benzene

Description

Properties

CAS No. |

107134-81-6 |

|---|---|

Molecular Formula |

C6H4B2Cl4 |

Molecular Weight |

239.5 g/mol |

IUPAC Name |

dichloro-(2-dichloroboranylphenyl)borane |

InChI |

InChI=1S/C6H4B2Cl4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H |

InChI Key |

LPNVMMAZYMHBGH-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=CC=C1B(Cl)Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Bis Dichloroboryl Benzene

Primary Synthetic Routes to 1,2-Bis(dichloroboryl)benzene

The two main pathways to synthesize 1,2-Bis(dichloroboryl)benzene begin from either organosilyl-substituted benzene (B151609) or dihalogenated benzene derivatives. These starting materials ensure that the boryl groups are introduced at the 1 and 2 positions of the aromatic ring.

A prominent route to 1,2-Bis(dichloroboryl)benzene involves the use of 1,2-bis(trimethylsilyl)benzene (B95815) as a key intermediate. researchgate.net This method is advantageous as the silyl (B83357) groups can be cleanly substituted by boron halide moieties.

The synthesis begins with the preparation of the organosilyl precursor, 1,2-bis(trimethylsilyl)benzene. This intermediate is commonly synthesized from 1,2-dichlorobenzene (B45396) by reaction with trimethylchlorosilane (Me₃SiCl) in the presence of magnesium. orgsyn.org A detailed procedure for this step has been reported with good yields. orgsyn.org

Table 1: Synthesis of 1,2-Bis(trimethylsilyl)benzene Precursor orgsyn.org

| Reactant 1 | Reactant 2 | Reagent | Product | Boiling Point | Yield |

|---|---|---|---|---|---|

| 1,2-Dichlorobenzene | Trimethylchlorosilane (Me₃SiCl) | Magnesium (Mg) turnings | 1,2-Bis(trimethylsilyl)benzene | 128-133°C (20 mm Hg) | 74-75% |

Once the 1,2-bis(trimethylsilyl)benzene precursor is obtained, it undergoes a transmetalation reaction with a boron halide, such as boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃), to yield the final product. researchgate.net The reaction effectively replaces the two trimethylsilyl (B98337) groups with dichloroboryl groups, preserving the ortho-substitution pattern.

While the organosilyl route is effective, related pathways using other organometallic precursors have been explored. For instance, the reaction of 1,2-bis(trimethylstannyl)benzene with boron trichloride was investigated as a potential route. thieme-connect.de However, this reaction did not produce 1,2-bis(dichloroboryl)benzene as the main isolable product; instead, it led to a monomethylated derivative, indicating that the desired compound is a reactive intermediate that engages in side reactions under these conditions. thieme-connect.de

An alternative strategy commences with readily available dihalogenated benzenes, such as 1,2-dibromobenzene (B107964). researchgate.net This pathway typically proceeds through a diborylated intermediate that is more stable and easier to handle than the final product, such as 1,2-bis(pinacolboryl)benzene.

The synthesis generally follows these steps:

Lithiation and Borylation: 1,2-dibromobenzene undergoes a lithium-halogen exchange followed by quenching with a boronic ester, like pinacolborane or its equivalent, to form 1,2-bis(pinacolboryl)benzene. researchgate.net

Transhalogenation: The resulting 1,2-bis(pinacolboryl)benzene is then treated with a boron halide, typically boron trichloride (BCl₃). This step involves the exchange of the pinacolato ligands on the boron atoms for chlorine atoms, a process known as transhalogenation, to afford the target 1,2-Bis(dichloroboryl)benzene.

This indirect route offers the advantage of using stable, commercially available starting materials and intermediates, which can simplify handling and purification procedures.

Optimization Strategies for Enhanced Yield and Purity

Optimizing the synthesis of 1,2-Bis(dichloroboryl)benzene focuses on the choice of precursors and the control of reaction conditions to maximize product formation and minimize side reactions.

A key aspect of optimization is the selection of the precursor. The issues encountered with the 1,2-bis(trimethylstannyl)benzene route, which yields undesired methylated side products, highlight the superiority of the 1,2-bis(trimethylsilyl)benzene precursor for achieving higher purity. thieme-connect.de The silyl precursor provides a cleaner conversion to the desired diborylated product.

Further optimization involves the purification of the final product. Given its reactivity, especially towards moisture, all manipulations must be performed under inert and anhydrous conditions. rsc.org Techniques such as sublimation can be employed to remove persistent impurities. For example, in related syntheses, byproducts like dimethyltin (B1205294) dichloride have been successfully removed from the desired product via sublimation at elevated temperatures. rsc.org

Control of Regioisomeric Purity in 1,2-Bis(dichloroboryl)benzene Synthesis

The exceptional regioisomeric purity of 1,2-Bis(dichloroboryl)benzene is primarily achieved by substrate control. The synthetic strategies are designed around starting materials that already possess the desired 1,2-disubstitution pattern on the benzene ring.

By starting with compounds like 1,2-dichlorobenzene, 1,2-dibromobenzene, or 1,2-bis(trimethylsilyl)benzene, the regiochemistry is locked in from the beginning of the synthetic sequence. researchgate.netorgsyn.org The subsequent chemical transformations are substitution reactions that replace the initial functional groups (halogens or silyl groups) with dichloroboryl groups without altering their ortho-positioning on the aromatic core. This approach circumvents the formation of meta (1,3) or para (1,4) isomers, which would be a significant challenge in syntheses involving direct borylation of unsubstituted benzene. The principle of using the directing effects of pre-existing substituents is a cornerstone of synthesizing polysubstituted benzenes with high regioselectivity. libretexts.org

Reactivity and Reaction Mechanisms of 1,2 Bis Dichloroboryl Benzene

Electrophilic Reactivity and Anion Binding

The presence of two electrophilic dichloroboryl groups in close proximity on a benzene (B151609) ring endows 1,2-bis(dichloroboryl)benzene with unique reactivity, particularly in the context of anion binding. This diborane (B8814927) acts as a bidentate Lewis acid, capable of chelating anions to form stable cyclic structures.

Theoretical studies using MP2/aug-cc-pVTZ level calculations have extensively investigated the interaction of 1,2-bis(dichloroboryl)benzene with small anions such as hydride (H⁻), fluoride (B91410) (F⁻), and chloride (Cl⁻). dntb.gov.uadoaj.orgmdpi.commdpi.com These interactions result in the formation of complexes featuring B-X-B (where X = H, F, Cl) arrangements, which are classified as bifurcated triel bonds. dntb.gov.uamdpi.comnih.gov These bonds are characterized by a significant degree of covalent character, particularly for the smaller anions. dntb.gov.uamdpi.com

The strength of the interaction between the anion and the 1,2-bis(dichloroboryl)benzene moiety is exceptionally strong, as indicated by the large negative interaction and binding energies. mdpi.com For the complexes of 1,2-bis(dichloroboryl)benzene, the interaction strength increases in the order of Cl⁻ < F⁻ < H⁻. mdpi.com The boron-anion contacts in the hydride and chloride complexes, in particular, exhibit properties characteristic of covalent bonds. mdpi.com

In the case of the hydride complex, a three-center, two-electron (3c-2e) B-H-B bond is observed. mdpi.com For the chloride complex, Natural Bond Orbital (NBO) analysis indicates a divalent character for the bridging chlorine atom, forming two distinct B-Cl bonds. mdpi.com Conversely, the fluoride anion does not form covalent bonds with the boron centers; the interaction is better described by nF → σ*BCl orbital overlaps. mdpi.com

Table 1: Calculated Interaction Energies and Geometrical Parameters for Anion Complexes of 1,2-Bis(dichloroboryl)benzene

| Anion (X⁻) | Interaction Energy (E_int, kcal/mol) | Binding Energy (E_bin, kcal/mol) | B-X Distances (Å) | B-X-B Angle (°) |

| H⁻ | -143.0 | -133.5 | 1.309, 1.309 | 94.6 |

| F⁻ | -106.8 | -98.2 | 1.574, 1.574 | 86.8 |

| Cl⁻ | -84.6 | -78.4 | 2.016, 2.016 | 72.8 |

Data sourced from MP2/aug-cc-pVTZ calculations. mdpi.com

The coordination of an anion induces a significant structural reorganization of the 1,2-bis(dichloroboryl)benzene molecule. mdpi.comresearchgate.net In its neutral, unbound state, the boron centers exhibit an approximately trigonal planar geometry, with the two BCl₂ groups twisted relative to each other, likely due to steric repulsion between the chlorine atoms. dntb.gov.uamdpi.comresearchgate.netresearchgate.net

Upon complexation with an anion, the geometry around the boron centers changes dramatically from trigonal planar to tetrahedral. dntb.gov.uamdpi.comresearchgate.net This insertion of the anion between the two boron centers leads to a more rigid, cyclic structure. mdpi.comresearchgate.net The mean Cl-B-Cl angle in neutral 1,2-bis(dichloroboryl)benzene is 117.5°, close to the ideal 120° for a trigonal arrangement. In the anionic complexes, this angle shifts towards the tetrahedral value of 109.5°, indicating a rehybridization of the boron centers. mdpi.com

Decomposition of the interaction energy provides further mechanistic insight. dntb.gov.uamdpi.com For the chloride complex, the electrostatic and orbital interaction terms are comparable in magnitude. mdpi.com However, for the hydride complex, the orbital term, which accounts for charge transfer, is significantly larger than the electrostatic term, highlighting the covalent nature of the B-H-B bond. mdpi.com In all cases, the dispersion energy contribution is negligible. mdpi.com

Cycloaddition and Cyclization Reactions

1,2-Bis(dichloroboryl)benzene serves as a valuable precursor for the synthesis of various boron-containing heterocyclic systems, most notably those with a benzoxadiborole framework.

The benzoxadiborole framework contains a B-O-B linkage within a five-membered ring fused to the benzene core. encyclopedia.pubnih.gov One of the earliest methods to synthesize a derivative of this framework involved the aminolysis of 1,2-bis(dichloroboryl)benzene with diisopropylamine, followed by a ring-closing step using a hydroxide (B78521) anion to yield 1,3-bis(diisopropylamino)-1,3-dihydro-2,1,3-benzooxadiborole. encyclopedia.pubnih.govmdpi.com

A more direct route to the core structure involves the careful hydrolysis of 1,2-bis(dichloroboryl)benzene. encyclopedia.pubnih.govmdpi.comresearchgate.net This reaction yields phenylene-1,2-diboronic acid, which is a key intermediate for various benzoxadiborole derivatives. encyclopedia.pubnih.govresearchgate.net

The phenylene-1,2-diboronic acid obtained from the hydrolysis of 1,2-bis(dichloroboryl)benzene exists in equilibrium with its cyclic semi-anhydride, 1,3-dihydroxy-1,3-dihydro-2,1,3-benzoxadiborole. encyclopedia.pubnih.govresearchgate.net This intramolecular cyclization is spontaneous and has been observed to occur to a significant extent in various dry deuterated solvents, including acetone, THF, and DMSO, as confirmed by ¹H, ¹¹B, and ¹³C NMR analyses. encyclopedia.pubnih.govresearchgate.net The equilibrium can be shifted back towards the open-chain diboronic acid upon the addition of water. encyclopedia.pub

Table 2: Equilibrium between Phenylene-1,2-diboronic acid and its Cyclic Semi-Anhydride

| Compound Name | Structure | State |

| Phenylene-1,2-diboronic acid | Open-chain | Favored in the presence of water |

| 1,3-Dihydroxy-1,3-dihydro-2,1,3-benzoxadiborole | Cyclic semi-anhydride | Favored in dry organic solvents |

This equilibrium demonstrates the propensity of the 1,2-diboronic acid functionality to undergo intramolecular condensation. encyclopedia.pubnih.govresearchgate.net

Role in Frustrated Lewis Pair (FLP) Chemistry

The concept of Frustrated Lewis Pairs (FLPs) involves the combination of a sterically hindered Lewis acid and Lewis base that are unable to form a classical adduct. bris.ac.uk This unquenched reactivity allows the pair to activate a variety of small molecules. 1,2-Bis(dichloroboryl)benzene, with its two strong Lewis acidic sites, can function as the acidic component in an FLP system.

A notable example involves the combination of 1,2-bis(dichloroboryl)benzene and the bulky phosphine (B1218219) base, tris(tert-butyl)phosphine. encyclopedia.pubnih.govmdpi.com This FLP system was shown to react with tetrahydrofuran (B95107) (THF), leading to the ring-opening of the ether. encyclopedia.pubnih.govmdpi.com The product of this reaction is a zwitterionic species featuring an anionic benzoxadiborole framework, where the opened C₄ chain from THF is attached to the oxygen atom and terminated with a cationic phosphonium (B103445) group. encyclopedia.pubnih.govmdpi.com

In another application, the FLP formed between 1,2-bis(dichloroboryl)benzene and P(tBu)₃ was reacted with carbon dioxide (CO₂). researchgate.net This reaction resulted in a highly stable adduct where the CO₂ molecule is strongly and asymmetrically coordinated between the phosphine and one of the boron centers. researchgate.net This stability contrasts with the CO₂ adducts of many other FLPs, which often exhibit reversible binding. researchgate.netacademie-sciences.fr

Mechanistic Investigations of FLP Interactions

Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and bases that are unable to form a classical dative bond. nih.gov This "frustration" leads to unique reactivity, including the activation of small molecules. bris.ac.uk In the context of 1,2-bis(dichloroboryl)benzene, its two Lewis acidic boron centers can interact with Lewis bases.

Studies have shown that the interaction between 1,2-bis(dichloroboryl)benzene and a bulky phosphine, such as tris(tert-butyl)phosphine, in the presence of tetrahydrofuran (THF), leads to the opening of the THF ring. mdpi.com This reaction proceeds through an FLP mechanism where the Lewis acidic boron centers and the Lewis basic phosphine cooperatively attack the THF molecule. This process highlights the ability of the dual boryl groups to act in concert to facilitate reactions that would be challenging for a monofunctional borane. The mechanism is believed to involve the initial formation of an encounter complex between the FLP and the substrate, followed by heterolytic activation. nih.gov

Derivatization via Ring Opening and Zwitterion Formation

A significant outcome of the FLP interaction between 1,2-bis(dichloroboryl)benzene and a phosphine in the presence of a cyclic ether like THF is the formation of a zwitterionic species. mdpi.com The ring opening of THF results in a molecule containing both a cationic phosphonium group and an anionic benzoxadiborole framework. mdpi.com This transformation is a powerful method for creating complex, charge-separated molecules from simple starting materials.

The resulting zwitterion features a five-membered ring containing two boron atoms and one oxygen atom, with a butyl chain capped by a positively charged phosphonium group. mdpi.com This derivatization showcases the synthetic utility of 1,2-bis(dichloroboryl)benzene in constructing elaborate molecular structures with potential applications in materials science and catalysis.

Transformations to Novel Boron-Containing Ring Systems

The reactivity of 1,2-bis(dichloroboryl)benzene extends to its use as a precursor for the synthesis of highly strained and reactive boron-containing ring systems, most notably 1,2-diboretes.

Synthesis of 1,2-Diborete (B15437194) Precursors

The synthesis of 1,2-diborete precursors from 1,2-bis(dichloroboryl)benzene typically involves a reduction process. The addition of two equivalents of a carbene, such as a N-heterocyclic carbene (NHC) like 1,3-diisopropylimidazol-2-ylidene (IPr) or a cyclic alkyl(amino)carbene (CAAC), to 1,2-bis(dichloroboryl)benzene yields the corresponding twofold carbene adducts. rsc.org These adducts serve as stable, isolable precursors for subsequent reduction steps.

The four-electron reduction of the CAAC-stabilized adduct of 1,2-bis(dichloroboryl)benzene leads to the formation of a benzo-fused 1,2-diborete. rsc.org This highly reactive species is a biradicaloid, possessing significant antiaromatic character. The choice of the stabilizing carbene is crucial; for instance, the reduction of the IPr-stabilized adduct results in a ring expansion of the NHC ligand rather than the formation of the desired diborete. rsc.org

Reactivity Profiles of Derived Diborete Species: Cycloadditions, Adduct Formation, and Reduction

The benzo-fused 1,2-diborete derived from 1,2-bis(dichloroboryl)benzene exhibits a rich and diverse reactivity profile. Its biradical nature allows it to participate in various transformations.

Cycloadditions: While specific cycloaddition reactions of the benzo-fused 1,2-diborete are a subject of ongoing research, related diborete systems are known to undergo [2+2] cycloadditions with alkynes. researchgate.net These reactions lead to the formation of novel boron-containing heterocyclic systems. The term cycloaddition refers to a chemical reaction where two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org

Adduct Formation: The diborete readily forms adducts with small molecules. For example, it reacts with carbon monoxide (CO), resulting in the cleavage of the B-B bond and the formation of a bis(borylene) adduct. rsc.orgresearchgate.net This reactivity highlights the ability of the diborete to act as a platform for the activation and transformation of small molecules.

Reduction: The diborete itself can be further reduced. A six-electron reduction leads to the formation of a closed-shell diborete dianion. rsc.org This stepwise reduction from the neutral biradical to the dianion allows for the fine-tuning of the electronic properties of the boron-containing ring system.

Coordination Chemistry of 1,2 Bis Dichloroboryl Benzene and Its Derivatives

Lewis Acidic Coordination with Neutral Lewis Base Donors (e.g., MeCN, THF)

As a strong bidentate Lewis acid, 1,2-bis(dichloroboryl)benzene is anticipated to form stable adducts with neutral Lewis base donors such as acetonitrile (B52724) (MeCN) and tetrahydrofuran (B95107) (THF). While detailed crystallographic studies on the simple 1:1 or 1:2 adducts with these specific donors are not extensively detailed in primary literature, the underlying principles of Lewis acid-base chemistry suggest that coordination would occur at the vacant p-orbitals of the boron centers. This interaction would lead to a change in the geometry at the boron atoms from trigonal planar to tetrahedral.

A clear and potent example of its interaction with THF is observed in the context of Frustrated Lewis Pair (FLP) chemistry. When 1,2-bis(dichloroboryl)benzene is combined with a bulky phosphine (B1218219), such as tris(tert-butyl)phosphine, the steric hindrance prevents the formation of a classical phosphine-borane adduct. This "frustrated" system is highly reactive and capable of activating small molecules, including THF. The FLP system composed of 1,2-bis(dichloroboryl)benzene and the phosphine reacts to induce the ring-opening of the THF molecule. mdpi.com This process results in the formation of a zwitterionic species featuring an anionic benzoxadiborole framework with a C4-chain derived from THF attached to an oxygen atom, and a cationic phosphonium (B103445) group. mdpi.com

While not the target molecule itself, studies on the closely related bidentate Lewis acid, C₆F₄-1,2-[B(C₆F₅)₂]₂, provide insight into the expected coordination modes. This perfluorinated analogue forms structurally characterized adducts with both MeCN and THF, including mono- and bis-adducts (e.g., 1·MeCN , 1·(MeCN)₂ , 2·THF , and 2·(THF)₂ ). acs.org These complexes demonstrate the capacity of 1,2-diborylated aromatic systems to coordinate with neutral Lewis bases, suggesting that 1,2-bis(dichloroboryl)benzene would exhibit similar, if not more pronounced, Lewis acidic behavior due to the electron-withdrawing nature of the chlorine substituents.

Exploration of Intramolecular and Intermolecular Triel Bond Interactions

Theoretical studies, particularly MP2/aug-cc-pVTZ and DFT calculations, have provided significant insight into the non-covalent interactions involving 1,2-bis(dichloroboryl)benzene. In its neutral, ground state, the molecule features two BCl₂ groups with approximately trigonal planar geometry at the boron centers. acs.org However, upon complexation with anions such as halides (F⁻, Cl⁻) or hydride (H⁻), the system exhibits fascinating intramolecular interactions known as triel bonds.

A triel bond is a non-covalent interaction involving a Group 13 element (the triel elements) acting as the electrophilic center. In the case of anionic complexes of 1,2-bis(dichloroboryl)benzene, the anion can become "locked up" between the two boron centers. This arrangement leads to the formation of a bifurcated triel bond, specifically a B-X-B bridge (where X = H, F, Cl). acs.org

These interactions are characterized by a significant degree of covalent character and cause a dramatic change in the geometry of the molecule. acs.org The boron centers in these anionic complexes adopt a tetrahedral configuration, a stark contrast to the planar arrangement in the neutral molecule. acs.org The formation of these bifurcated triel bonds is energetically favorable, as indicated by calculated interaction and binding energies.

| Complex | Anion | Eint (kcal/mol) | Ebin (kcal/mol) |

|---|---|---|---|

| [C₆H₄(BCl₂)₂H]⁻ | H⁻ | -126.7 | -119.6 |

| [C₆H₄(BCl₂)₂F]⁻ | F⁻ | -120.4 | -114.9 |

| [C₆H₄(BCl₂)₂Cl]⁻ | Cl⁻ | -98.0 | -94.4 |

Natural Bond Orbital (NBO) analysis supports these findings, indicating for the chloride complex, for instance, a divalent character for the chlorine atom situated between the two boron centers and confirming the tetravalency of the boron atoms. acs.org For the hydride complex, a three-center two-electron (3c-2e) B-H-B bond is observed. acs.org These studies underscore the unique ability of the 1,2-bis(dichloroboryl)benzene scaffold to facilitate strong intramolecular triel bonds.

Complexation with Transition Metal Centers

The reactivity of 1,2-bis(dichloroboryl)benzene extends to the synthesis of complex organometallic structures, where it serves as a precursor to novel ligand systems. A key example is its use in creating ansa-metallocene analogues.

Synthesis of Ansa-Bis(1-boratabenzene) Zirconium(IV) Complexes

A synthetic route has been developed to prepare an o-phenylene-bridged bis(1-boratabenzene)zirconium dichloride complex starting from 1,2-bis(dichloroboryl)benzene. The synthesis involves a multi-step process:

Boron-Tin Exchange: 1,2-bis(dichloroboryl)benzene is reacted with two equivalents of 1,1-dibutyl-1-stannacyclohexa-2,5-diene. This exchange reaction yields an intermediate diboron (B99234) species.

Deprotonation: The resulting product mixture is treated directly with a strong base, lithium diisopropylamide (LDA), in ether to deprotonate the precursor.

Metathesis: The final step involves the reaction of the dilithiated intermediate with one equivalent of zirconium tetrachloride (ZrCl₄).

This sequence affords the target o-phenylene-bridged bis(1-boratabenzene)zirconium dichloride. However, this specific complex has been found to be very labile, decomposing quickly in solution and even as a solid at low temperatures, leading to low isolated yields.

Structural Elucidation of Metal-Coordinated Species

Due to its instability, a full structural elucidation (e.g., by X-ray crystallography) of the o-phenylene-bridged complex derived directly from 1,2-bis(dichloroboryl)benzene has been challenging. However, a closely related and more stable analogue, an isobutenyl-bridged bis(1-boratabenzene)zirconium dichloride, has been synthesized and structurally characterized, providing critical insights.

The X-ray structure of the isobutenyl-bridged complex reveals that the boratabenzene rings are η⁶-coordinated to the zirconium center. A key structural feature of these ansa-boratabenzene complexes is the angle between the rings. The η⁶-coordination of the extended boratabenzene rings causes the angle between the ring centroids and the metal to be more constricted compared to analogous η⁵-coordinated zirconocenes.

| Parameter | Isobutenyl-Bridged Complex (7) | Non-Bridged Complex (13) |

|---|---|---|

| Zr-B Distance (Å) | 2.628 | 2.783 |

| Zr-Cα Distance (Å) | 2.483 | 2.561 |

| Zr-Cβ Distance (Å) | 2.449 | 2.428 |

| Zr-Cγ Distance (Å) | 2.502 | 2.433 |

| Ring Centroid-Zr-Ring Centroid Angle (°) | 117.8 | 128.8 |

| Boron Displacement from C₅ Plane (Å) | 0.03 (toward Zr) | 0.04 (away from Zr) |

Note: Cα, Cβ, and Cγ refer to the ring carbons relative to the boron atom.

In the bridged complex, the boron atoms are slightly displaced toward the metal from the plane of the five ring carbons, which is unusual as they are typically displaced away from the metal in other boratabenzene complexes. This structural data highlights how the rigid o-phenylene backbone, derived from 1,2-bis(dichloroboryl)benzene, can enforce unique geometries upon complexation with transition metals.

Theoretical and Computational Investigations of 1,2 Bis Dichloroboryl Benzene

Computational Approaches to Molecular Structure and Reactivity

To understand the geometry and potential chemical transformations of 1,2-Bis(dichloroboryl)benzene, researchers utilize a variety of sophisticated computational methods. These approaches allow for the optimization of molecular structures to find their most stable energetic states and to explore the potential energy surfaces for reactions.

Density Functional Theory (DFT) is a prominent method used in the study of 1,2-Bis(dichloroboryl)benzene and its derivatives. While geometry optimizations and primary calculations have often been performed using other methods like MP2, DFT has been instrumental in specific types of analysis, such as the decomposition of interaction energies. mdpi.com This approach helps to break down the total interaction energy between molecules into physically meaningful components like electrostatic, orbital (charge transfer), and dispersion forces. For instance, in complexes of 1,2-bis(dichloroboryl)benzene with halide and hydride anions, DFT-based energy decomposition analysis has been used to understand the nature of the formed bonds. mdpi.com These calculations have revealed that for its complexes with chloride, the electrostatic and orbital energy terms are comparable, while for hydride complexes, the orbital energy significantly outweighs the electrostatic term. mdpi.com

Second-order Møller–Plesset perturbation theory (MP2) is a widely applied high-level ab initio method that accounts for electron correlation, providing accurate descriptions of molecular structures and energies. For 1,2-Bis(dichloroboryl)benzene, calculations have been performed using the MP2 method combined with the Dunning-style aug-cc-pVTZ basis set. mdpi.comjoac.inforesearchgate.net These calculations were used to optimize the geometries of the molecule and its complexes, ensuring that the resulting structures correspond to true energetic minima on the potential energy surface, which is confirmed by frequency calculations. mdpi.com

Theoretical analysis shows that the neutral 1,2-Bis(dichloroboryl)benzene molecule possesses a structure where the boron centers have an approximately trigonal and planar configuration. mdpi.com The mean Cl–B–Cl angle in the neutral molecule was calculated to be 117.5°. mdpi.com However, upon complexation with anions like halides or hydrides, which position themselves between the two boron atoms, the geometry at the boron centers shifts to a more tetrahedral configuration. mdpi.com

| Parameter | Neutral Molecule | Anionic Complexes |

| Boron Center Geometry | Approx. Trigonal Planar | Tetrahedral |

| Mean Cl–B–Cl Angle | 117.5° | Not applicable for this specific angle |

Electronic Structure Analysis

To gain a deeper understanding of the bonding and electron distribution within 1,2-Bis(dichloroboryl)benzene, computational methods that analyze the electronic structure are employed. These techniques go beyond simple molecular geometry to describe how electrons are shared between atoms and the nature of the chemical bonds.

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge distribution and orbital interactions. In the context of 1,2-Bis(dichloroboryl)benzene and its complexes, NBO analysis has provided key insights into bonding. researchgate.net When interacting with a hydride anion, the NBO analysis indicates the formation of a three-center two-electron (3c-2e) B-H-B bond, with 52% of the electron density located at the hydrogen atom. mdpi.com

In complexes with chloride, the NBO approach detects a divalent character for the chlorine atom situated between the two boron centers, indicating tetravalency for the boron atoms. mdpi.com For the fluoride (B91410) complexes of 1,2-Bis(dichloroboryl)benzene, NBO analysis identifies nF → σ*BCl orbital overlaps, with summed energies of approximately 4 kcal/mol. mdpi.com This suggests that the interactions with fluorine are different from those with hydride, where covalent bonding is more significant. mdpi.com

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonds and atomic interactions based on the topology of the electron density. joac.info QTAIM analysis has been applied to the complexes of 1,2-Bis(dichloroboryl)benzene, particularly focusing on the characteristics of bond-critical points (BCPs). mdpi.com In the study of interactions between the boron atoms and an intervening halide or hydride anion, the Laplacian of the electron density at the BCP (∇²ρBCP) was found to be positive. mdpi.com This positive value is typically indicative of interactions that are not purely covalent, such as closed-shell interactions or polar covalent bonds. This supports the idea that the strong interactions observed have a partly covalent character. mdpi.com Molecular graphs generated through QTAIM show the attractors (atoms) and the bond-critical points that define the chemical links within the molecule. researchgate.net

Energetic and Stability Considerations

Computational studies are crucial for determining the stability of molecules and their complexes by calculating interaction and binding energies. For 1,2-Bis(dichloroboryl)benzene, these calculations have quantified the strength of its interactions with various anions. The interactions with hydride or halide anions are very strong. mdpi.com The strength of these interactions, as measured by the interaction energy (-Eint) and binding energy (-Ebin), increases in the order of Cl- < F- < H-. mdpi.com

Energy decomposition analysis provides further details on the stability of these complexes. The dispersion interaction energy term was found to be negligible compared to the more dominant electrostatic and orbital (charge transfer) terms. mdpi.com The relative contributions of these attractive terms vary depending on the anion. For chloride complexes, the electrostatic and orbital terms are comparable. In contrast, for hydride complexes, the orbital energy is significantly larger than the electrostatic term, indicating a greater degree of covalent character in the B-H-B bond. mdpi.com

| Anion Complex | Relative Contribution of Energy Terms | Interaction Strength Order |

| Chloride (Cl-) | Electrostatic ≈ Orbital | Weakest |

| Fluoride (F-) | Dominated by electrostatic interactions | Intermediate |

| Hydride (H-) | Orbital > Electrostatic | Strongest |

Decomposition of Interaction Energies

Theoretical analyses of the interaction between 1,2-bis(dichloroboryl)benzene and various anions, such as hydride (H⁻), fluoride (F⁻), and chloride (Cl⁻), provide valuable insights into the nature of the chemical bonds formed. researchgate.netrsc.org Computational studies, specifically using methods like the second-order Møller-Plesset perturbation theory (MP2) with the aug-cc-pVTZ basis set, have been employed to characterize these interactions. researchgate.netrsc.org The analysis often involves the decomposition of the total interaction energy (E_int) into distinct components, which helps in understanding the fundamental forces driving the complex formation.

The primary components of the interaction energy are the electrostatic, orbital, and dispersion energy terms. The electrostatic component arises from the classical Coulombic interaction between the charge distributions of the interacting species. The orbital interaction term, also referred to as the covalent component, accounts for the energy changes due to the mixing of orbitals between the interacting fragments, which includes charge transfer and polarization effects. The dispersion energy term represents the attractive forces arising from instantaneous fluctuations in electron density.

In the case of the complexes formed between 1,2-bis(dichloroboryl)benzene and halide or hydride anions, the anion is situated between the two boron centers. rsc.org The interaction energies reveal a strong, partly covalent character in the bonds formed with these anions. rsc.org A breakdown of the interaction energies for the chloride and hydride complexes of 1,2-bis(dichloroboryl)benzene shows that for the chloride complex, the electrostatic and orbital energy terms are comparable in magnitude. rsc.org However, for the hydride complex, the orbital energy is significantly larger than the electrostatic term, indicating a more substantial covalent character in the B-H-B bridge. rsc.org For all these complexes, the dispersion energy contribution is found to be negligible in comparison to the electrostatic and orbital interactions. rsc.org

Below is a data table summarizing the decomposed interaction energy terms for the chloride and hydride complexes of 1,2-bis(dichloroboryl)benzene.

| Complex | Electrostatic Energy (kcal/mol) | Orbital Energy (kcal/mol) | Dispersion Energy (kcal/mol) | Total Interaction Energy (E_int) (kcal/mol) |

|---|---|---|---|---|

| 1,2-bis(dichloroboryl)benzene-Chloride | -90.1 | -90.4 | -2.2 | -182.7 |

| 1,2-bis(dichloroboryl)benzene-Hydride | -78.5 | -84.2 | -2.5 | -165.2 |

Theoretical Prediction of Reaction Pathways

Detailed theoretical predictions and computational studies specifically outlining the reaction pathways for 1,2-bis(dichloroboryl)benzene are not extensively covered in the currently available scientific literature. While the compound's structure, with its two Lewis acidic boron centers held in close proximity by the benzene (B151609) backbone, suggests a high reactivity towards Lewis bases, specific computational explorations of its reaction mechanisms, such as cycloaddition or substitution reactions, have not been detailed.

The Lewis acidity of the dichloroboryl groups is a key feature that would be expected to dominate the reactivity of 1,2-bis(dichloroboryl)benzene. Theoretical studies on similar organoboron compounds often focus on their utility in catalysis and organic synthesis, where they can act as catalysts or synthons. However, for 1,2-bis(dichloroboryl)benzene itself, there is a lack of published computational research that predicts specific reaction coordinates, transition states, and energy barriers for its potential transformations. Therefore, a definitive theoretical prediction of its reaction pathways remains an area for future investigation.

Advanced Applications and Emerging Research Directions

Catalytic Applications of 1,2-Bis(dichloroboryl)benzene Derivatives

The proximity of the two Lewis acidic boron centers in derivatives of 1,2-bis(dichloroboryl)benzene allows for cooperative effects, leading to unique catalytic activities.

Derivatives of 1,2-bis(dichloroboryl)benzene serve as foundational structures for bidentate Lewis acids, where the two boron centers can simultaneously coordinate to a substrate, enhancing reactivity and selectivity. A prominent example is the formation of diboraanthracene structures, which function as effective bidentate Lewis acid catalysts. wikipedia.orgbeilstein-journals.org These systems have proven particularly effective in accelerating reactions where the substrate contains two adjacent Lewis basic sites. beilstein-journals.org

One significant application is in the inverse electron-demand Diels-Alder (IEDDA) reaction. beilstein-journals.org The bidentate Lewis acid can coordinate to the two adjacent nitrogen atoms in 1,2-diazine substrates. This dual coordination withdraws electron density from the diazine, lowering its LUMO energy and thereby accelerating the reaction with an electron-rich dienophile. wikipedia.orgbeilstein-journals.org An air-stable bisboron complex derived from a diboraanthracene framework has been shown to be an efficient catalyst for the IEDDA reaction of 1,2-diazines and 1,2,4,5-tetrazines without the need for a glovebox, highlighting the practical potential of these systems. beilstein-journals.orgbeilstein-journals.org

| Catalyst Type | Substrate | Reaction | Key Advantage | Reference |

|---|---|---|---|---|

| Diboraanthracene Derivative (Bidentate) | 1,2-Diazines, Phthalazine | Inverse Electron-Demand Diels-Alder (IEDDA) | Dual coordination lowers substrate LUMO, accelerating the reaction. | wikipedia.orgbeilstein-journals.orgbeilstein-journals.org |

| Air-Stable Pyridazine-Adduct (Bidentate) | 1,2,4,5-Tetrazine | Inverse Electron-Demand Diels-Alder (IEDDA) | Stable to air and moisture, enabling practical application without a glovebox. | beilstein-journals.orgbeilstein-journals.org |

1,2-Bis(dichloroboryl)benzene is a precursor to boratabenzene ligands, which are anionic, six-membered rings containing a boron atom that are isoelectronic with the cyclopentadienyl (B1206354) (Cp) anion. nsf.govmit.edu Metal complexes of boratabenzene ligands have emerged as highly efficient single-site catalysts for olefin polymerization. acs.org

Zirconium complexes containing two boratabenzene ligands, upon activation with methylaluminoxane (B55162) (MAO), are excellent catalysts for the polymerization and oligomerization of olefins. acs.orgdigitellinc.com The electronic properties and, consequently, the catalytic activity of these complexes can be tuned by modifying the substituent on the boron atom. acs.org Similarly, chromium(III) monoboratabenzene complexes serve as precursors to ethylene (B1197577) polymerization catalysts with activities that rival those of standard group 4 metallocenes. acs.org The development of these catalysts highlights a move beyond traditional metallocenes in the search for new-generation polymerization systems. scispace.com

| Metal Center | Ligand Type | Co-catalyst/Activator | Application | Reference |

|---|---|---|---|---|

| Zirconium (Zr) | Bis(boratabenzene) | Methylaluminoxane (MAO) | Polymerization and oligomerization of olefins (e.g., ethylene, 1-butene, 1-hexene). | acs.orgdigitellinc.comresearchgate.net |

| Chromium (Cr) | Monoboratabenzene | Methylaluminoxane (MAO) or B(C₆F₅)₃ | Ethylene polymerization with activity competitive with standard metallocenes. | acs.org |

As discussed, bis-boron systems derived from 1,2-bis(dichloroboryl)benzene precursors are potent catalysts for IEDDA reactions by activating diazine substrates. beilstein-journals.orgbeilstein-journals.org The bidentate Lewis acidity is crucial for this catalytic activity.

Furthermore, the Lewis acidic nature of boron centers suggests a potential role for related bis-boron systems in the activation and reduction of carbon dioxide (CO₂). Dianions of 9,10-diboraanthracene, for example, react with CO₂ in a manner akin to frustrated Lewis pairs. nih.gov While direct catalysis using 1,2-bis(dichloroboryl)benzene itself is not extensively documented for CO₂ reduction, other boron-based systems demonstrate the principle. Boron's Lewis acidity can be utilized to capture CO₂, initiating a proton-coupled electron transfer for reduction. rsc.org Boron-rich materials have been investigated for the catalytic reduction of CO₂ to valuable chemicals like benzene (B151609) and other hydrocarbons. ucf.eduucf.edu This research suggests that appropriately designed catalysts derived from 1,2-bis(dichloroboryl)benzene could be developed for CO₂ valorization. oaepublish.comaiche.orgbohrium.com

Advanced Materials Science Applications

The ability to introduce boron atoms into polycyclic aromatic hydrocarbon (PAH) frameworks fundamentally alters their electronic and photophysical properties, making 1,2-bis(dichloroboryl)benzene a critical building block in advanced materials science. researchgate.net

1,2-Bis(dichloroboryl)benzene and its synthetic equivalents are key precursors for creating PAHs where carbon atoms are strategically replaced by boron. This "boron doping" results in electron-deficient π-systems with tunable properties. researchgate.net

Boron-Doped Anthracenes and Pentacenes: A widely used method involves the reaction of a 1,2-diborylated benzene intermediate with a PAH, such as anthracene, in the presence of a Lewis acid like BBr₃ to form 9,10-diboraanthracene derivatives. wikipedia.orgthieme-connect.de This approach has been extended to create a variety of boron-doped acenes. thieme-connect.deresearchgate.net Replacing the meso carbon atoms of a PAH like bisanthene with boron atoms can dramatically shift its optical properties, for instance, transforming a near-infrared dye into a blue luminophore. bohrium.com Recently, the synthesis of diboratapentacene dianions has been achieved, where boron atoms are located in different rings of the pentacene (B32325) framework, opening new avenues for functionalization. nih.gov

Boron-Doped Ladder PAHs: The difunctional nature of 1,2-bis(dichloroboryl)benzene precursors allows for the construction of extended, rigid, ladder-type PAHs. nih.gov One-pot synthetic strategies involving borylative cyclization and electrophilic C-H borylation have been developed to access novel B-doped, B,N-co-doped, and B₂-doped PAHs. nih.govnih.gov These methods enable the rapid generation of bench-stable, boron-doped PAHs, facilitating structure-property relationship studies for their use in optoelectronic applications. nih.govrsc.org For example, a doubly B-doped hexabenzopentacene with a very low LUMO level and near-infrared emission was synthesized using a C-H borylation strategy. d-nb.infonih.gov

| B-Doped PAH Class | Synthetic Strategy | Key Properties/Features | Reference |

|---|---|---|---|

| 9,10-Diboraanthracenes | Electrophilic borylation using 1,2-bis(trimethylsilyl)benzene (B95815) and BX₃. | Bidentate Lewis acidity; blue emitters. | wikipedia.orgresearchgate.net |

| Diboratapentacenes | Multi-step synthesis leading to aromatized dianions. | Spatially separated boron atoms; reactivity with CO₂. | nih.gov |

| Ladder-Type B₂-PAHs | One-pot borylative cyclization / C-H borylation. | High stability; tunable optoelectronic properties for OLEDs. | nih.govnih.gov |

| B₂-Hexabenzopentacene | Consecutive hydroboration/electrophilic C-H borylation. | Very low LUMO level; strong visible absorption and NIR emission. | d-nb.infonih.gov |

Future Directions in Organoboron Chemistry and Main Group Element Reactivity

The chemistry of 1,2-bis(dichloroboryl)benzene and its derivatives is at the forefront of modern organoboron and main group chemistry, with several exciting future directions. Research is moving towards leveraging the cooperative reactivity of adjacent boron centers for challenging chemical transformations, such as the activation of small, inert molecules beyond CO₂, including H₂ and N₂. wikipedia.orgnih.gov The development of new bidentate Lewis superacids could provide novel catalytic pathways for organic synthesis. oaepublish.com

In materials science, the focus is on designing and synthesizing increasingly complex boron-doped nanographenes and other carbon-rich materials with precisely tailored electronic and photophysical properties. d-nb.infonih.gov The ability to tune the LUMO energy levels of these materials makes them highly promising for applications as n-type semiconductors and emitters in organic electronics, such as organic light-emitting diodes (OLEDs). thieme-connect.denih.gov The synthesis of novel boron-containing polymers and metallopolymers is another expanding area, aiming to combine the unique electronic properties of organoboron units with the processability of macromolecules. nih.gov The continued exploration of the fundamental reactivity of these bis-boron compounds will undoubtedly uncover new bonding motifs and reaction paradigms in main group chemistry. nih.gov

Q & A

Basic Research Questions

Q. What laboratory synthesis methods are optimal for preparing 1,2-Bis(dichloroboryl)benzene?

- Methodological Answer : A common approach involves reacting alkynes with tetrachlorodiborane (B₂Cl₄) under inert conditions. For example, cis-1,2-bis(dichloroboryl)ethenes are synthesized by reacting B₂Cl₄ with 3-hexyne or substituted alkynes in benzene, yielding products after vacuum distillation . For related bis(boryl) compounds, hybrid catalysts like Mg/CuCl with LiCl in DMI solvent have been used to improve safety and efficiency . Purification typically involves fractional distillation or recrystallization from pentane.

Q. What safety protocols are critical when handling 1,2-Bis(dichloroboryl)benzene?

- Methodological Answer : Due to its air sensitivity and reactive boron-chlorine bonds, strict inert-atmosphere techniques (glovebox/Schlenk line) are required. Personal protective equipment (PPE) should include nitrile gloves, safety goggles, and flame-resistant lab coats. Spill management requires neutralization with dry sand or vermiculite, followed by disposal as hazardous waste. Emergency procedures for inhalation or skin contact involve immediate flushing with water and medical evaluation .

Q. Which analytical techniques reliably characterize 1,2-Bis(dichloroboryl)benzene?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode is effective for purity analysis after extraction and preconcentration . Nuclear magnetic resonance (NMR), particularly ¹¹B NMR, confirms boron bonding environments. X-ray crystallography resolves molecular geometry, as demonstrated for structurally analogous bis(boryl) compounds .

Advanced Research Questions

Q. How do computational methods model the electronic interactions of 1,2-Bis(dichloroboryl)benzene in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculations, such as the Boys-Bernardi counterpoise correction, minimize basis-set superposition errors in interaction energy predictions. These methods are critical for studying Lewis acid-base adduct formation with transition metals or substrates. For example, bivariational transcorrelated treatments can predict regioselectivity in catalytic cycles .

Q. What experimental strategies resolve contradictions in reaction yields between B₂Cl₄ and alternative catalysts?

- Methodological Answer : Discrepancies in yields often arise from competing side reactions (e.g., alkyne oligomerization). Systematic screening of catalysts (e.g., B₂Cl₄ vs. CuCl/Mg hybrids) under controlled stoichiometry and temperature can isolate optimal conditions. Kinetic studies via in situ IR spectroscopy monitor intermediate formation, while GC-MS quantifies byproducts .

Q. How are air-sensitive intermediates stabilized during the synthesis of 1,2-Bis(dichloroboryl)benzene derivatives?

- Methodological Answer : Schlenk techniques or gloveboxes with O₂/H₂O levels <1 ppm are essential. Bulky ligands (e.g., diisopropylamino groups) can sterically protect reactive boron centers, as shown in analogs like cis-1,2-Bis(diisopropylaminochlorboryl)alkenes. Alternatively, in situ derivatization with trimethylsilyl groups enhances stability for downstream reactions .

Q. What mechanistic insights explain the regioselectivity of 1,2-Bis(dichloroboryl)benzene in alkyne borylation?

- Methodological Answer : Isotopic labeling (e.g., deuterated alkynes) and DFT studies reveal that B₂Cl₄ undergoes σ-bond metathesis with alkynes, favoring cis-addition due to reduced steric hindrance. The electron-deficient boron centers polarize alkyne π-bonds, directing syn-addition pathways. Cross-polarization magic-angle spinning (CP/MAS) NMR further validates intermediate geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.